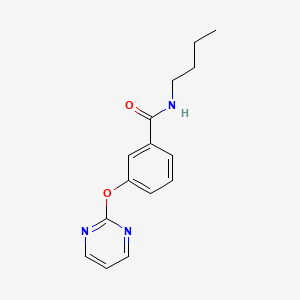
2-(4-chlorophenyl)-N'-(2-furylmethylene)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar quinoline derivatives often involves condensation reactions, where key intermediates are prepared and subsequently used to synthesize the target compounds. For instance, compounds such as 2-acetyl-4-(p-chlorophenyl)-3-(1-pyrrolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline and its 2-carbohydrazide derivative have been synthesized, showcasing a method that could be analogous to the synthesis of the target compound (Geies, Bakhite, & El-kashef, 1998).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be extensively analyzed using techniques such as DFT and TD-DFT/PCM calculations. Such analyses provide insights into structural parameters, spectroscopic characterizations, and electronic interactions within the molecule. A detailed study on similar compounds, including 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, offers a glimpse into the possible molecular structure and its electronic properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical behaviors towards nucleophilic reagents, such as amines, acid hydrazides, alkoxides, and sodium hydroxide. For example, the compound "2-Chloro-3-(2′-thenoylmethyl)quinoxaline" shows specific reactions with these reagents, leading to the formation of various other compounds, which might parallel the reactivity of our target compound (El‐Deen & Mahmoud, 2000).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as their crystalline structure, can be elucidated through X-ray crystallography. The crystal structure of "2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline" provides valuable information on the arrangement of atoms within the molecule, which could be similar to the target compound's structure (Cantalupo, Crundwell, & Glagovich, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of quinoline derivatives can be inferred from studies like the one on "2-Chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives," where the synthesis and in vitro evaluation for antifungal and antibacterial activity were performed. Such studies can provide insights into the chemical behavior and potential applications of the target compound (Kategaonkar et al., 2010).
科学的研究の応用
Analytical Chemistry Applications
- Fluorogenic Labeling and HPLC Separation: A fluorogenic labeling reagent related to quinoline derivatives, specifically 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, has been used in pre-column derivatization for the HPLC separation of chlorophenols. This method has applications in the determination of chlorophenols like chlorocresol and chloroxylenol in pharmaceutical formulations, showcasing the potential of quinoline derivatives in enhancing analytical methods (Gatti et al., 1997).
Materials Science and Electrochemistry
- Electrochromic Properties: Quinoline derivatives have been studied for their electrochromic properties, where donor–acceptor type π-conjugated polymers containing quinoline moieties exhibit promising electrochromic applications due to their robust stabilities, low optical band gaps, excellent optical contrasts in the NIR region, and fast switching times. Such properties make these derivatives suitable for use in electrochromic devices (Liu et al., 2014).
Medicinal Chemistry and Pharmacology
- Antimicrobial Activities: Derivatives of quinoline, specifically pyrrolylthieno[2,3-b]-quinoline derivatives, have been synthesized and screened for their antibacterial and antifungal activities. This research underscores the potential of quinoline derivatives in the development of new antimicrobial agents (Geies et al., 1998).
Corrosion Inhibition
- Corrosion Inhibitors for Metals: Quinoxaline derivatives, closely related to the chemical structure of interest, have been evaluated as corrosion inhibitors for metals, demonstrating high efficiency in protecting metals from corrosion in aggressive environments. Such studies offer insights into the development of more effective and environmentally friendly corrosion inhibitors (Saraswat & Yadav, 2020).
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-15-9-7-14(8-10-15)20-12-18(17-5-1-2-6-19(17)24-20)21(26)25-23-13-16-4-3-11-27-16/h1-13H,(H,25,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHMHGJWUAGDFE-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N/N=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5503765.png)
![N-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5503768.png)
![2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5503778.png)
![1,9-dimethyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5503781.png)
![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5503785.png)
![2-[6-(3,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5503790.png)
![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5503800.png)
![3-{5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5503801.png)
![1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione](/img/structure/B5503813.png)
![ethyl 4-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5503815.png)
![N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5503824.png)
![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5503832.png)
